molecular formula C21H21PS B12673310 Phosphine sulfide, tris(2-methylphenyl)- CAS No. 6163-61-7

Phosphine sulfide, tris(2-methylphenyl)-

Cat. No.: B12673310
CAS No.: 6163-61-7
M. Wt: 336.4 g/mol
InChI Key: JSFLCVGSTFLMBS-UHFFFAOYSA-N
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Description

Phosphine sulfide, tris(2-methylphenyl)-, also known as tris(2-methylphenyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C21H21PS. This compound is characterized by the presence of three 2-methylphenyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine sulfide, tris(2-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of tris(2-methylphenyl)phosphine with sulfur. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:

P(C7H7)3+SP(C7H7)3S\text{P(C}_7\text{H}_7\text{)}_3 + \text{S} \rightarrow \text{P(C}_7\text{H}_7\text{)}_3\text{S} P(C7​H7​)3​+S→P(C7​H7​)3​S

Industrial Production Methods

In industrial settings, the production of phosphine sulfide, tris(2-methylphenyl)-, often involves large-scale reactions using similar principles. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Phosphine sulfide, tris(2-methylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Tris(2-methylphenyl)phosphine.

    Substitution: Various substituted phosphine sulfides depending on the reagents used.

Scientific Research Applications

Phosphine sulfide, tris(2-methylphenyl)-, has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphine sulfide, tris(2-methylphenyl)-, exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methylphenyl)phosphine: The parent compound without the sulfur atom.

    Phosphine oxides: Oxidized derivatives of phosphines.

    Phosphine-borane complexes: Stable intermediates used in phosphine synthesis.

Uniqueness

Phosphine sulfide, tris(2-methylphenyl)-, is unique due to its stability and ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and other applications where stability and reactivity are crucial.

Properties

CAS No.

6163-61-7

Molecular Formula

C21H21PS

Molecular Weight

336.4 g/mol

IUPAC Name

tris(2-methylphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H21PS/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

JSFLCVGSTFLMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

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